molecular formula C13H11Cl2NO B13065960 2-(Benzyloxy)-4,5-dichloroaniline

2-(Benzyloxy)-4,5-dichloroaniline

Cat. No.: B13065960
M. Wt: 268.13 g/mol
InChI Key: WFWWJTGETSTQMY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,5-dichloroaniline is an organic compound that features a benzyl ether group attached to an aniline ring, which is further substituted with two chlorine atoms at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or toluene. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution of the chlorine atom by the benzyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-4,5-dichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

4,5-dichloro-2-phenylmethoxyaniline

InChI

InChI=1S/C13H11Cl2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2

InChI Key

WFWWJTGETSTQMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)Cl

Origin of Product

United States

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